(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
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Scientific Research Applications
Amplification of Antibiotics
Research into compounds with furan and pyridinyl substituents, similar to the query compound, has shown potential in amplifying the effects of antibiotics. For instance, the activities of compounds as amplifiers of phleomycin against Escherichia coli have been reported, highlighting their potential in enhancing antibiotic efficacy (D. J. Brown & W. B. Cowden, 1982).
Synthesis of Pyrrole Chalcone Derivatives
In the field of organic synthesis, derivatives resembling the query compound have been utilized to synthesize pyrrole chalcone derivatives, which are significant for their electronic and structural properties. These compounds have been characterized by various spectroscopic techniques, revealing insights into their molecular structures and potential applications in material science (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
Green Chemistry Applications
Moreover, the use of marine and terrestrial fungi for the ene-reduction of compounds with structures similar to the query compound has been explored. This approach is a part of green chemistry, emphasizing the use of environmentally friendly chemical processes. The study not only highlights the synthesis of these compounds under microwave radiation but also their biotransformation to produce compounds with unique stereochemistry, potentially applicable in the development of novel pharmaceuticals (D. E. Jimenez et al., 2019).
Cytotoxicity Studies
The exploration of acrylamide derivatives, particularly those with furan substituents, in cytotoxicity studies, underlines their potential as broad-spectrum cytotoxic agents. This research domain is crucial for the development of new cancer therapies, with studies indicating the significant cytotoxic potential of these compounds across various cancer cell lines (Mark Tarleton et al., 2013).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20(8-7-17-4-3-15-27-17)23-13-14-25-19-6-2-1-5-18(19)21(24-25)16-9-11-22-12-10-16/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,23,26)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWXWEQNHXYJHC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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